molecular formula C7H6N2O2S B11909558 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione

7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione

Cat. No.: B11909558
M. Wt: 182.20 g/mol
InChI Key: WIPXGXZXTIOZIF-UHFFFAOYSA-N
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Description

7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiophene derivative with a pyrimidine precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings .

Scientific Research Applications

7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 4-Hydroxy-7-methylthieno[3,2-d]pyrimidine
  • 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
  • 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Comparison: Compared to these similar compounds, 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is unique due to its specific fused ring structure and the presence of a methyl group at the 7-position. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including details on its structure, synthesis, and various biological effects.

Chemical Structure and Properties

  • Molecular Formula : C7_7H6_6N2_2O2_2S
  • Molecular Weight : 182.20 g/mol
  • CAS Number : 35265-81-7
  • Density : 1.433 g/cm³ (predicted)

The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of the methyl group at the 7-position contributes to its unique properties.

Antagonistic Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidine-2,4-dione exhibit potent antagonistic activities against various receptors. One notable study focused on a derivative identified as TAK-013, which demonstrated high binding affinity and potent in vitro antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor. The half-maximal inhibition concentration (IC50_{50}) values were reported at 0.1 nM and 0.06 nM for different assays, indicating strong efficacy in receptor inhibition .

Inhibition of Enzymatic Activity

Another area of interest is the inhibition of macrophage migration inhibitory factor (MIF). A study highlighted that certain thieno[3,2-d]pyrimidine derivatives showed low micromolar-level potency in inhibiting MIF activity, with IC50_{50} values reaching as low as 5.1 μM for specific compounds. This suggests potential applications in treating inflammatory diseases and cancer .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be tailored to introduce various substituents on the core structure. The introduction of different functional groups can enhance biological activity and selectivity towards specific targets.

CompoundStructural FeaturesBiological Activity
TAK-013Biaryl moietyLHRH antagonist
Compound 5dCF3_3 groupMIF inhibitor
Compound 9kMethoxyurea side chainLHRH antagonist

Case Studies

  • LHRH Antagonist Study : In vivo studies using castrated male cynomolgus monkeys demonstrated that oral administration of TAK-013 resulted in nearly complete suppression of plasma LH levels at a dosage of 30 mg/kg over a duration exceeding 24 hours .
  • MIF Inhibition : A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their ability to inhibit MIF activity. The study provided insights into structure-activity relationships (SAR), indicating that specific substitutions significantly enhance inhibitory potency .

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

7-methyl-4aH-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2,5H,1H3,(H,9,10,11)

InChI Key

WIPXGXZXTIOZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2C1=NC(=O)NC2=O

Origin of Product

United States

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